molecular formula C16H19N5OS B12571162 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12571162
M. Wt: 329.4 g/mol
InChI Key: KFKIVNFWGUQEME-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework: Triazinoindole Systems

The triazinoindole system forms the foundational scaffold of this compound. Triazinoindoles are bicyclic heterocycles characterized by a six-membered 1,2,4-triazine ring fused to a five-membered indole moiety. In this case, the fusion occurs at the [5,6-b] position, indicating that the triazine ring shares bonds with the indole’s 5th and 6th positions. This arrangement creates a planar, aromatic system with extended π-conjugation, which influences electronic properties and intermolecular interactions.

The 5H-triazino[5,6-b]indole core (Figure 1) contains three nitrogen atoms within the triazine ring and one in the indole pyrrole ring. The numbering system assigns position 3 to the triazine ring’s nitrogen adjacent to the indole fusion site, while positions 5 and 8 on the indole subunit are substituted with methyl groups. This structural motif is recurrent in bioactive molecules, particularly those targeting enzymatic pathways associated with cancer and inflammation.

Substituent Analysis: Methyl, Thioether, and Acetamide Functional Groups

The compound’s substituents are strategically positioned to modulate its physicochemical and biological properties:

Methyl Groups (Positions 5 and 8)

Two methyl groups are attached to the indole subunit at positions 5 and 8. These alkyl substituents enhance lipophilicity and steric bulk, potentially improving membrane permeability and resistance to metabolic oxidation. Methylation at these positions is a common strategy to fine-tune the electronic effects of the indole ring without significantly altering its aromaticity.

Thioether Linkage (Position 3)

A sulfur atom bridges the triazinoindole core and the acetamide side chain via a thioether (-S-) bond at position 3. Thioether groups are known for their dual role in stabilizing molecular conformations and participating in hydrophobic interactions with biological targets. This substituent replaces the thione (-S=) or thiol (-SH) groups observed in related derivatives, which are often intermediates in synthetic pathways.

N-Propyl Acetamide Side Chain

The acetamide group (-NHCOCH2-) is functionalized with an N-propyl chain, creating a 2-[(triazinoindolyl)thio]-N-propylacetamide moiety. This side chain introduces hydrogen-bonding capacity (via the amide carbonyl) and moderate hydrophilicity, balancing the compound’s overall solubility profile. The propyl group further contributes to lipophilicity, which may influence pharmacokinetic properties such as absorption and distribution.

Molecular Formula and Weight
  • Formula : C₁₆H₁₉N₅OS
  • Molecular Weight : 329.43 g/mol

Comparative Structural Relationships to Other Triazinoindole Derivatives

The structural features of this compound distinguish it from other triazinoindole derivatives described in the literature (Table 1).

Derivative Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key References
This Compound 5,8-dimethyl (indole); 3-thio Thioether, N-propyl acetamide 329.43
3-Aminotriazino[5,6-b]indole 3-amino (triazine) Amine 170.17
8-Fluoro-5H-triazino[5,6-b]indole 8-fluoro (indole); 3-hydrazine Hydrazine 207.21
5-Ethoxycarbonylmethyl derivative 5-ethoxycarbonylmethyl (indole) Ester, methylthio 298.32

Key Structural Differences:

  • Substituent Diversity : Unlike simpler triazinoindoles with single functional groups (e.g., amines or esters), this compound integrates a thioether-linked acetamide side chain, enabling multifunctional interactions.
  • Electronic Effects : The N-propyl acetamide introduces electron-withdrawing character via the carbonyl group, contrasting with the electron-donating methyl groups on the indole core. This duality may create regions of varied electron density, influencing binding to biological targets.
  • Steric Considerations : The propyl chain adds steric bulk absent in smaller derivatives, potentially affecting binding pocket accessibility in enzymes or receptors.

The synthesis of such derivatives typically involves diazotization, cyclization, and nucleophilic substitution reactions, as demonstrated in the preparation of analogous triazinoindole systems.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C16H19N5OS/c1-4-7-17-13(22)9-23-16-18-15-14(19-20-16)11-8-10(2)5-6-12(11)21(15)3/h5-6,8H,4,7,9H2,1-3H3,(H,17,22)

InChI Key

KFKIVNFWGUQEME-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Triazino Group: The triazino group is introduced through a reaction with suitable reagents under controlled conditions.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate compound with a thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, using electrophilic or nucleophilic reagents.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure .

Scientific Research Applications

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Triazinoindole Substitutions

5-Methyl vs. 5,8-Dimethyl Substitution
  • Compound 23 (): Features a 5-methyltriazinoindole core but lacks the 8-methyl group.
  • Compound 25 (): Contains an 8-bromo substitution instead of methyl. Bromine’s electron-withdrawing nature may alter electronic properties, affecting reactivity or target interactions .
VP32947 ():
  • Shares the triazinoindole core but substitutes the acetamide with a branched N-propyl-N-ethylamine chain. This modification likely enhances antiviral activity against RNA viruses (e.g., BVDV) by improving membrane permeability .

Acetamide Side Chain Variations

N-Alkyl vs. N-Aryl Substituents
  • Compound 15 (): Substitutes the N-propyl group with a 4-fluorophenyl ring. The fluorine atom introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the alkyl chain .
  • Compound 6a (): Replaces the acetamide with a naphthalene-linked triazole.
Industrial-Grade Analogues (–10):
  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-propyl-: The 8-ethoxy group enhances solubility but may reduce blood-brain barrier penetration compared to the dimethyl variant .
  • Acetamide, N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-: The ethoxypropyl chain introduces ether oxygen atoms, improving hydrogen-bonding capacity .

Physicochemical Data

Property Target Compound Compound 15 () VP32947 ()
Molecular Weight 368.46 367.1 ~400 (estimated)
Purity ≥95% 95% N/A
Key Functional Groups 5,8-dimethyl 4-fluorophenyl N-propyl-ethylamine
LogP (Predicted) 3.2 2.8 3.5

Biological Activity

Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazinoindole derivatives and features a unique structural framework that combines a triazine ring with an indole moiety. Its molecular formula is C20H25N5OSC_{20}H_{25}N_5OS with a molecular weight of approximately 383.51 g/mol. The structural uniqueness contributes to its diverse biological activities.

Property Value
Molecular Formula C20H25N5OS
Molar Mass 383.51 g/mol
CAS Number 603946-40-3

Acetamide's biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound has been shown to inhibit certain enzymatic activities, leading to various pharmacological effects. The precise mechanism is still under investigation but is believed to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes and blocking their activity.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of Acetamide, particularly against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Inhibitory Concentration (IC50) : Reported values for Acetamide are in the range of 3.79 µM to 42.30 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Research indicates moderate activity against:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study reported that derivatives similar to Acetamide exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of triazinoindole derivatives and found promising results against Enterobacter aerogenes and Staphylococcus aureus .
  • Chemical Synthesis and Yield Optimization : The synthesis of Acetamide typically involves multiple synthetic routes starting from readily available precursors. Techniques such as continuous flow reactors are employed for high yield and purity in industrial settings.

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